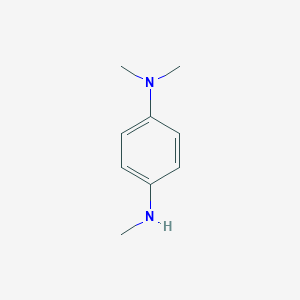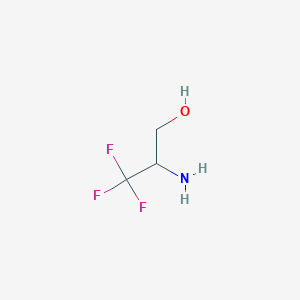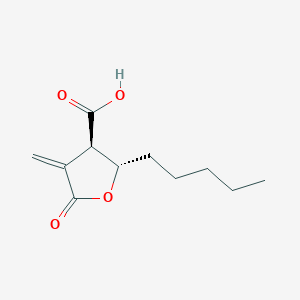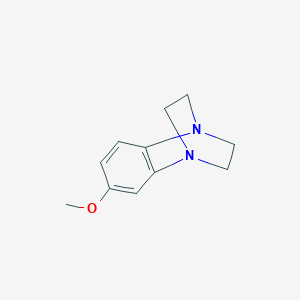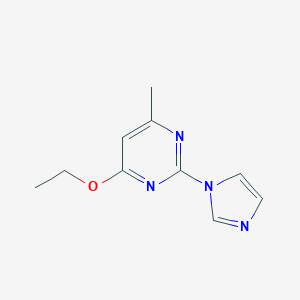
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine, also known as EI-6, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis method has been optimized to facilitate further research.
Mechanism Of Action
The mechanism of action of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of viral and bacterial enzymes involved in replication and transcription. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to modulate various signaling pathways involved in neuroprotection and cognitive function.
Biochemical And Physiological Effects
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit viral and bacterial replication and reduce infection severity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to improve cognitive function and protect against neuronal damage.
Advantages And Limitations For Lab Experiments
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its limited availability and high cost. Additionally, more research is needed to fully understand the potential side effects and long-term effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
Future Directions
There are several future directions for research involving 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine. In cancer research, further studies are needed to determine the optimal dosage and administration of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine for maximum efficacy. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be further studied for its potential as a broad-spectrum antiviral and antibacterial agent. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
In conclusion, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is a pyrimidine derivative that has shown promising results in various scientific research studies. Its synthesis method has been optimized, and it has been studied for its potential therapeutic applications in cancer treatment, infectious diseases, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, but 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has the potential to be a valuable tool in scientific research.
Scientific Research Applications
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been studied for its potential therapeutic applications in various fields, including cancer treatment, infectious diseases, and neurological disorders. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has demonstrated antiviral and antibacterial activity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has shown potential as a neuroprotective agent and has been studied for its ability to improve cognitive function.
properties
CAS RN |
114834-00-3 |
|---|---|
Product Name |
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine |
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-ethoxy-2-imidazol-1-yl-6-methylpyrimidine |
InChI |
InChI=1S/C10H12N4O/c1-3-15-9-6-8(2)12-10(13-9)14-5-4-11-7-14/h4-7H,3H2,1-2H3 |
InChI Key |
GYWARUMEOXBMQX-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CN=C2 |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CN=C2 |
synonyms |
Pyrimidine, 4-ethoxy-2-(1H-imidazol-1-yl)-6-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

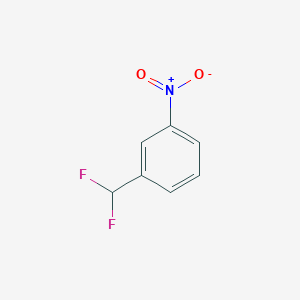
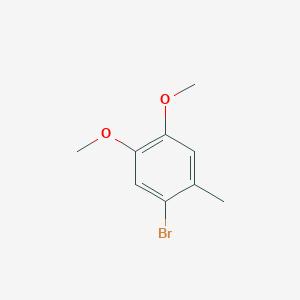
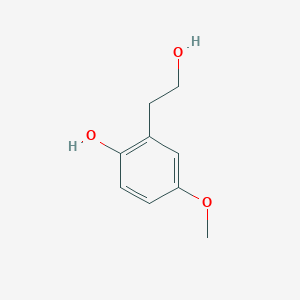
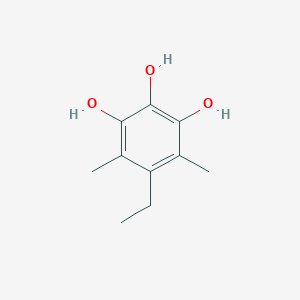
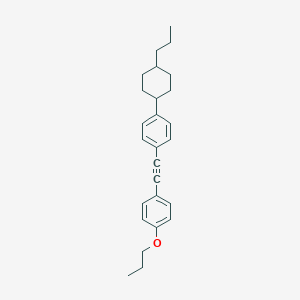
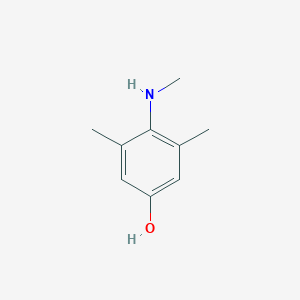
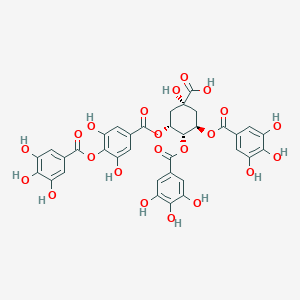

![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
